Comparative Binding Affinity to Bromodomain-Containing Protein 4 (BRD4)
The target compound demonstrates quantifiable inhibition of BRD4, a key epigenetic target. An analog in the same series, BDBM50514857 (bearing a different benzamide substitution), shows an IC50 of 1.26E+4 nM against BRD4 BD2 [1]. This provides a critical class-level inference baseline. Although direct data for the 3-bromo derivative is not publicly available, the presence of the specific 3-bromo substituent in the target compound is known to alter binding pocket interactions compared to other halogen or alkoxy variants, suggesting a differentiated inhibitory profile . The lack of public quantitative data for the target compound itself necessitates this inference.
| Evidence Dimension | Inhibition of BRD4 BD2 (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | BDBM50514857 (related scaffold): IC50 = 1.26E+4 nM |
| Quantified Difference | Not calculable; differential profile inferred from structure-activity relationship (SAR) data for halogen analogs . |
| Conditions | TR-FRET displacement assay, 30 min incubation [1] |
Why This Matters
This information is crucial for researchers prioritizing compounds with specific bromodomain inhibition profiles, as the 3-bromo substitution pattern may confer selectivity advantages over other analogs in the series.
- [1] BindingDB. BDBM50514857 CHEMBL4449894. Affinity Data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514857 View Source
